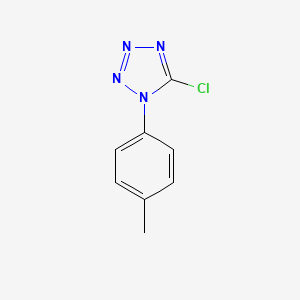
5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole: is a heterocyclic compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound also features a chlorine atom and a methyl-substituted phenyl group attached to the tetrazole ring. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with sodium azide in the presence of a chlorinating agent. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although specific conditions and reagents would be required.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with various dienophiles or dipolarophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotetrazoles, while oxidation reactions can lead to the formation of tetrazole N-oxides .
Scientific Research Applications
Chemistry:
In chemistry, 5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
In biological and medical research, this compound is studied for its potential pharmacological properties. Tetrazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, and this compound is no exception. It is investigated for its potential use in drug development and as a probe in biochemical assays .
Industry:
In industrial applications, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
1-phenyl-1H-tetrazole: Lacks the chlorine and methyl groups, resulting in different reactivity and biological activity.
5-methyl-1-phenyl-1H-tetrazole: Similar structure but with a methyl group instead of a chlorine atom, leading to variations in chemical behavior.
5-chloro-1-phenyl-1H-tetrazole: Similar structure but without the methyl group on the phenyl ring, affecting its physical and chemical properties.
Uniqueness:
5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both a chlorine atom and a methyl-substituted phenyl group. These substituents influence its reactivity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-1-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-2-4-7(5-3-6)13-8(9)10-11-12-13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFIIPCVWYXPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
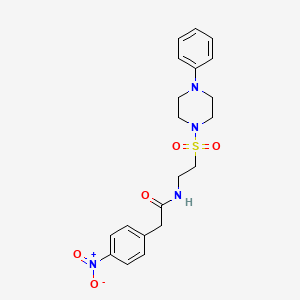
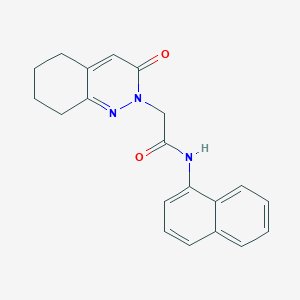
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2754214.png)
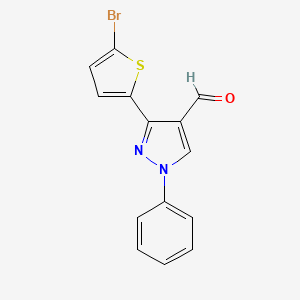
![3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2754221.png)
![5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2754222.png)
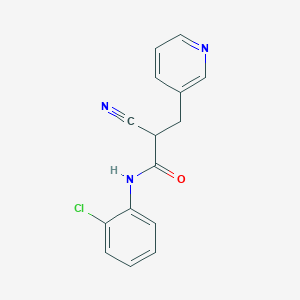
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2754225.png)
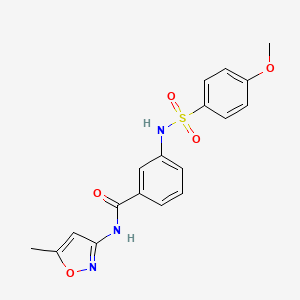
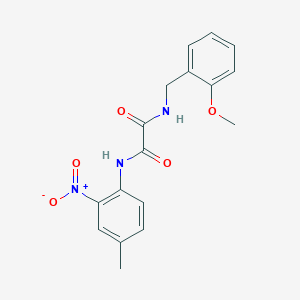
![N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2754229.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2754231.png)
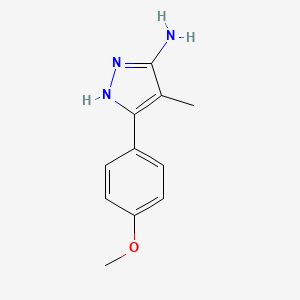
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2754233.png)
